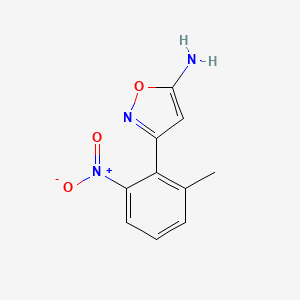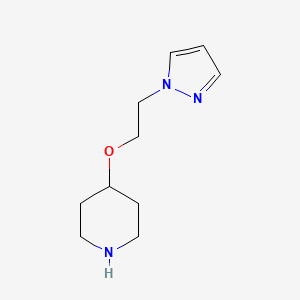
3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-methyl-6-nitrophenyl group attached to the isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. The nitrile oxide can be generated in situ from the corresponding aldoxime using an oxidizing agent such as tert-butyl nitrite or isoamyl nitrite . The reaction is usually carried out under mild conditions, often at room temperature, and yields the desired isoxazole derivative in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Cycloaddition: The isoxazole ring can participate in further cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Cycloaddition: Nitrile oxides, alkynes, mild temperatures.
Major Products
Reduction: 3-(2-Methyl-6-aminophenyl)isoxazol-5-amine.
Substitution: Various substituted isoxazole derivatives.
Cycloaddition: Polycyclic heterocycles.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Nitrophenyl)isoxazol-5-amine: Similar structure but with the nitro group in a different position.
([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine: Contains a chlorophenyl group instead of a methyl-nitrophenyl group.
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Contains a thiophene ring instead of an isoxazole ring.
Uniqueness
3-(2-Methyl-6-nitrophenyl)isoxazol-5-amine is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1152517-46-8 |
|---|---|
Molekularformel |
C10H9N3O3 |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
3-(2-methyl-6-nitrophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9N3O3/c1-6-3-2-4-8(13(14)15)10(6)7-5-9(11)16-12-7/h2-5H,11H2,1H3 |
InChI-Schlüssel |
PRNLMPALBFSPTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C2=NOC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)









